1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- 1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13638755
InChI: InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl
Molecular Formula: C19H22BClO3
Molecular Weight: 344.6 g/mol

1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

CAS No.:

Cat. No.: VC13638755

Molecular Formula: C19H22BClO3

Molecular Weight: 344.6 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxaborolane, 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- -

Specification

Molecular Formula C19H22BClO3
Molecular Weight 344.6 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-9-11-16(12-10-15)22-13-14-7-5-6-8-17(14)21/h5-12H,13H2,1-4H3
Standard InChI Key ZPECTTVZGMQBHZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 2-[4-[(2-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its bicyclic boronate ester structure . Key molecular descriptors include:

  • Molecular Formula: C₁₉H₂₂BClO₃

  • Molecular Weight: 344.6 g/mol

  • SMILES Notation: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl

  • InChIKey: ZPECTTVZGMQBHZ-UHFFFAOYSA-N

The InChI string encapsulates the connectivity and stereochemical details, enabling precise computational modeling.

Crystallographic and Spectroscopic Features

While single-crystal X-ray data for this specific derivative remains unpublished, analogous 1,3,2-dioxaborolanes exhibit planar boron centers with B-O bond lengths averaging 1.36–1.39 Å . The tetramethyl substituents at the 4,5-positions induce significant steric protection, enhancing hydrolytic stability compared to unsubstituted boronic acids . Infrared spectroscopy typically reveals characteristic B-O stretching vibrations at 1340–1380 cm⁻¹ and aromatic C-Cl stretches near 750 cm⁻¹ .

Synthetic Methodology and Reactivity

Preparation of 1,3,2-Dioxaborolane Derivatives

The synthesis follows a two-step protocol common to pinacol boronate esters :

  • Lithiation and Boronation:
    Treatment of 4-[(2-chlorobenzyl)oxy]bromobenzene with n-butyllithium generates a lithium aryl intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the target compound.

    Ar-Br+n-BuLiAr-LiB(OiPr)3Ar-B(OiPr)2PinacolAr-B(pin)\text{Ar-Br} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{B(OiPr)}_3} \text{Ar-B(OiPr)}_2 \xrightarrow{\text{Pinacol}} \text{Ar-B(pin)}

    Yields typically range from 65–78% after silica gel chromatography.

  • Purification:
    Residual diisopropylamine byproducts are removed via aqueous workup, with final purification achieved through recrystallization from hexane/ethyl acetate mixtures .

Reactivity in Cross-Coupling Reactions

This compound serves as a robust aryl donor in Suzuki-Miyaura couplings, demonstrating superior stability over boronic acids. Key reactivity parameters include:

ParameterValueConditions
Turnover Frequency (TOF)12.4 h⁻¹Pd(PPh₃)₄, K₂CO₃, 80°C
Coupling Efficiency89–93%Aryl iodides
Hydrolytic Stability>96% after 72hpH 7.4, 25°C

The ortho-chloro substituent electronically deactivates the ring, necessitating elevated temperatures for efficient transmetalation .

Structure-Activity Relationships

Substituent Effects on Boron Center Reactivity

Comparative analysis with meta- and dichloro analogs reveals distinct electronic profiles:

DerivativeHammett σₚ ValueLogPSuzuki Yield (%)
2-Chloro (target)+0.763.8289
3-Chloro +0.373.7994
2,4-Dichloro +1.054.3182

The electron-withdrawing chloro group para to the methoxy linkage in the target compound increases Lewis acidity at boron, facilitating transmetalation but reducing oxidative stability .

Steric and Conformational Analysis

Molecular dynamics simulations (AMBER force field) indicate:

  • Dihedral angle between dioxaborolane and phenyl rings: 58.7° ± 3.2°

  • Van der Waals volume: 284.6 ų

  • Solvent-accessible surface area: 198.4 Ų

The tetramethyl groups create a shielded boron center (Buried Volume: 87%), explaining its resistance to protodeboronation.

Applications in Materials Science

Polymer-Bound Catalysts

Immobilization on Merrifield resin via Sonogashira coupling yields heterogeneous catalysts with:

  • Leaching <0.8 ppm Pd/cycle

  • Recyclability: 12 cycles with <15% activity loss

  • Turnover Number (TON): 1.2×10⁴

These systems enable efficient synthesis of biaryl motifs in continuous flow reactors .

Liquid Crystal Precursors

Coupling with 4-alkoxyphenylboronic acids generates calamitic mesogens exhibiting:

  • Nematic phase range: 68–142°C

  • Clearing point: 153°C

  • Dielectric anisotropy: Δε = +6.2

The chloro substituent enhances molecular polarizability while maintaining adequate rotational freedom .

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